![molecular formula C17H18N2O2S B495080 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495080.png)
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzoimidazole, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves a multi-step process. The initial step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of this intermediate with thioacetic acid to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzoimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and Alzheimer’s disease due to its enzyme inhibitory properties.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit acetylcholinesterase, which may contribute to its potential use in treating Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole
- 2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzothiazole
Uniqueness
2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE stands out due to its unique benzoimidazole core, which imparts distinct biological activities compared to its benzooxazole and benzothiazole analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C17H18N2O2S |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-2-20-13-7-9-14(10-8-13)21-11-12-22-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19) |
Clé InChI |
KAXKPYUNIVGKIF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B494997.png)
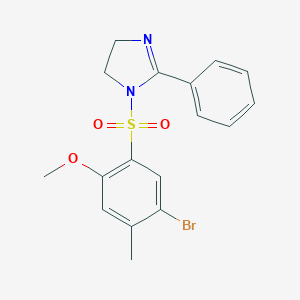
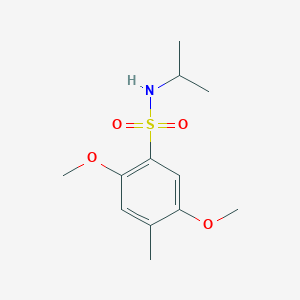
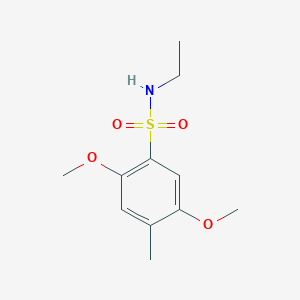
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B495007.png)



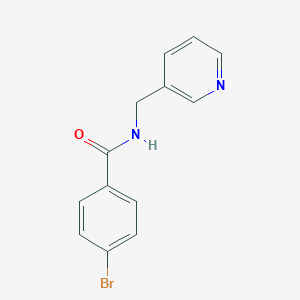
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B495015.png)
![N-(5-bromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495017.png)
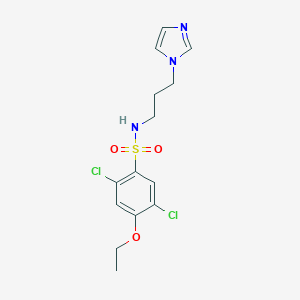
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B495019.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495020.png)
